molecular formula C18H13FN2O3S B11416625 7-(4-fluorophenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

7-(4-fluorophenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11416625
M. Wt: 356.4 g/mol
InChI Key: XREZZXCKUMNOGZ-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the thiazolopyridine family This compound is characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyridine Core: The thiazolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiophenol and a β-ketoester.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzyl bromide.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as furfural and an appropriate nucleophile.

    Hydroxylation and Carbonitrile Formation: The hydroxyl group and carbonitrile group can be introduced through selective oxidation and cyanation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed on the carbonitrile group to form primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-fluorophenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development. Studies have explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its structural features allow for the design of materials with specific electronic, optical, and mechanical properties.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in cell proliferation can result in anticancer activity, while its interaction with bacterial proteins can lead to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
  • 7-(4-bromophenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
  • 7-(4-methylphenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Uniqueness

The uniqueness of 7-(4-fluorophenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile lies in its fluorophenyl group. The presence of the fluorine atom can significantly influence the compound’s chemical and biological properties, such as its reactivity, stability, and ability to interact with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C18H13FN2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

7-(4-fluorophenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C18H13FN2O3S/c19-12-5-3-11(4-6-12)13-8-16(22)21-17(14(13)9-20)25-10-18(21,23)15-2-1-7-24-15/h1-7,13,23H,8,10H2

InChI Key

XREZZXCKUMNOGZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C2N(C1=O)C(CS2)(C3=CC=CO3)O)C#N)C4=CC=C(C=C4)F

Origin of Product

United States

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